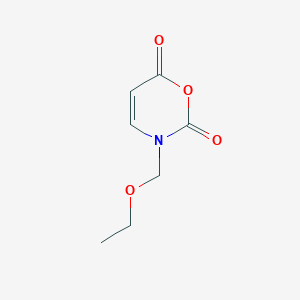
3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid is a complex organic compound with a unique structure that includes an oxazinan ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid typically involves the reaction of 4-oxo-1,4lambda~5~-oxazinan with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different oxazinan derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different oxazinan derivatives. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxazinan ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trihydroxysilyl)propane-1-sulfonic acid: This compound has a similar sulfonic acid group but differs in the presence of trihydroxysilyl groups.
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid: This compound contains a thiazolidinyl ring instead of an oxazinan ring.
Uniqueness
3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid is unique due to its specific combination of an oxazinan ring and a sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
881201-39-4 |
|---|---|
Molecular Formula |
C7H15NO5S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-(4-oxidomorpholin-4-ium-4-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H15NO5S/c9-8(3-5-13-6-4-8)2-1-7-14(10,11)12/h1-7H2,(H,10,11,12) |
InChI Key |
LNYCCLOXZPMIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1(CCCS(=O)(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


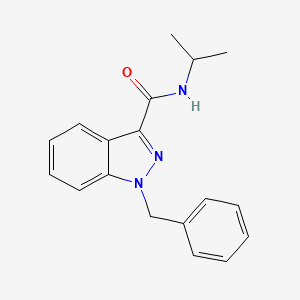
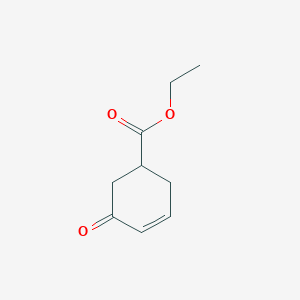
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
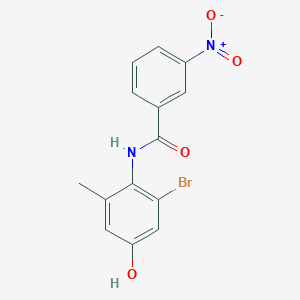
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
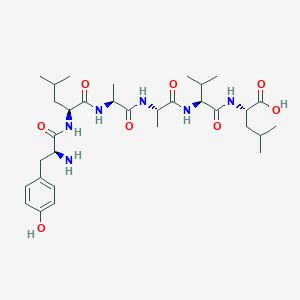
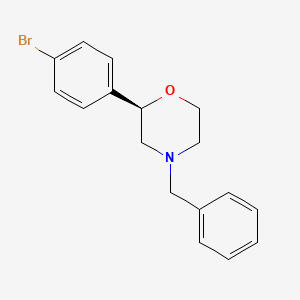
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
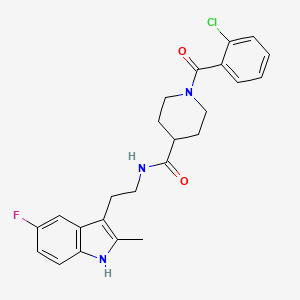
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
